APDye 568 Hydroxylamine
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Overview
Description
APDye 568 Hydroxylamine: is a bright, water-soluble, orange-fluorescent probe. It is known for its high photostability and is optimally excited by the 568 nm laser line on the argon-krypton mixed-gas laser. This compound is often used as a membrane-impermeant, aldehyde-fixable cell tracer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of APDye 568 Hydroxylamine typically involves the reaction of a fluorescent dye with hydroxylamine. The reaction conditions often include the use of solvents such as water, dimethyl sulfoxide, dimethylformamide, or methanol .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The process includes rigorous quality control measures to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions: APDye 568 Hydroxylamine primarily undergoes reactions with aldehydes and ketones to form oximes. These reactions are favored due to the superior hydrolytic stability of oximes compared to hydrazones .
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, sodium borohydride (for reduction)
Conditions: Typically carried out in aqueous or organic solvents under mild conditions.
Major Products: The major products formed from these reactions are oximes, which are more stable than their hydrazone counterparts .
Scientific Research Applications
APDye 568 Hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reactive dye for labeling aldehydes or ketones in polysaccharides or glycoproteins.
Biology: Employed as a membrane-impermeant, aldehyde-fixable cell tracer.
Medicine: Utilized in various diagnostic assays due to its bright fluorescence and high photostability.
Industry: Applied in the labeling and localization of tissues, cells, and biomolecules in biomedical research.
Mechanism of Action
The mechanism of action of APDye 568 Hydroxylamine involves its reaction with aldehydes and ketones to form stable oximes. This reaction is facilitated by the aminooxy group in the compound, which reacts with the carbonyl group of aldehydes and ketones . The resulting oxime linkage is highly stable, making it suitable for various labeling applications.
Comparison with Similar Compounds
- Alexa Fluor 568
- CF 568
- APDye 488 Hydroxylamine
Comparison: APDye 568 Hydroxylamine is unique due to its high photostability and bright fluorescence. Compared to similar compounds like Alexa Fluor 568 and CF 568, this compound offers superior hydrolytic stability when forming oximes .
Properties
Molecular Formula |
C36H38N4O11S2 |
---|---|
Molecular Weight |
766.8 g/mol |
IUPAC Name |
[13-[4-(3-aminooxypropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C36H38N4O11S2/c1-35(2)15-20(17-52(44,45)46)23-11-26-30(13-28(23)39-35)51-31-14-29-24(21(18-53(47,48)49)16-36(3,4)40-29)12-27(31)32(26)22-7-6-19(10-25(22)34(42)43)33(41)38-8-5-9-50-37/h6-7,10-16,39H,5,8-9,17-18,37H2,1-4H3,(H,38,41)(H,42,43)(H,44,45,46)(H,47,48,49) |
InChI Key |
RKWARORYOWQDLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCON)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
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